1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the 2-chloro-4-fluorobenzyl group: This step can be carried out using a nucleophilic substitution reaction where the benzyl group is introduced to the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and other products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
2-Chloro-4-fluorobenzyl bromide: This compound shares the chloro and fluoro substituents but differs in its overall structure and reactivity.
4-(2-Chloro-4-fluorobenzyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-5-one: This compound has a similar benzyl group but includes a diazepan ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H7ClF4N2O2 |
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Molecular Weight |
322.64 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClF4N2O2/c13-9-3-7(14)2-1-6(9)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
InChI Key |
CNDRNIGKEHKPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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